molecular formula C9H5BrO3S B1407440 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid CAS No. 1432053-95-6

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

Cat. No.: B1407440
CAS No.: 1432053-95-6
M. Wt: 273.1 g/mol
InChI Key: QHZSOUQZSMUWHQ-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid is a multifunctional benzothiophene-based building block exclusively for research applications. The benzothiophene core is recognized as a privileged scaffold in medicinal chemistry due to its presence in compounds with diverse pharmacological activities . This particular molecule integrates a bromine atom at the 6-position, a carboxylic acid at the 2-position, and a hydroxyl group at the 3-position, making it a versatile intermediate for chemical synthesis. The bromine substituent serves as a handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, allowing researchers to introduce complex carbon-based frameworks . Meanwhile, the carboxylic acid and hydroxyl groups can be utilized for further derivatization or to influence the compound's solubility and binding interactions with biological targets. Its potential research applications include serving as a precursor in the development of molecules for various biological evaluations. As with all chemicals, proper safety procedures must be followed. This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

6-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZSOUQZSMUWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Reaction

  • Starting Material : Begin with 3-hydroxy-benzothiophene-2-carboxylic acid.
  • Brominating Agent : Use bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Solvent : Acetic acid or chloroform can be used as the solvent.
  • Reaction Conditions : The reaction is typically carried out at moderate temperatures with controlled addition of the brominating agent to ensure selective bromination at the desired position.

Industrial Production

Industrial production may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated systems can enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to achieve high purity.

Purification Techniques

To achieve high purity of the compound, the following purification techniques are recommended:

Spectroscopic Characterization

Spectroscopic characterization is crucial for confirming the structure and purity of the compound. Here are the methods used:

  • NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (HSQC, HMBC). The carboxylic acid proton (δ ~12–13 ppm) and bromine-induced deshielding in the aromatic region (δ 7.5–8.5 ppm) are diagnostic.
  • Mass Spectrometry (MS) : Use HRMS (ESI-TOF) to confirm the molecular ion [M-H]⁻ at m/z 271.94 (C₉H₅BrO₃S).
  • Infrared (IR) Spectroscopy : Validate the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹).

Reaction Conditions and Yields

The following table summarizes common reaction conditions and yields for related reactions:

Reducing Agent Solvent Temperature (°C) Yield (%)
LiAlH₄ THF Reflux 85–90
NaBH₄/HCl Ethanol 25 60–70

For substitution reactions involving the bromine atom, conditions such as using amines, thiols, or alkoxides as nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiophene core with a bromine atom, hydroxyl group, and carboxylic acid moiety. These functional groups contribute significantly to its reactivity and potential biological activity. The presence of bromine enhances electrophilicity, while the hydroxyl and carboxylic groups facilitate hydrogen bonding, essential for interactions with biological targets.

Chemical Synthesis Applications

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid serves as a crucial building block in organic synthesis:

  • Intermediate for Derivatives : It is utilized in the synthesis of more complex benzothiophene derivatives, which are important in developing pharmaceuticals and agrochemicals.
  • Reactions : The compound can undergo various chemical reactions such as bromination, esterification, and coupling reactions to yield new compounds with enhanced properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MICs) suggest strong potential for development as an antimicrobial agent.

Anticancer Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and Caco-2. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Molecular docking analyses indicate favorable interactions with enzymes involved in inflammatory responses.

Medicinal Chemistry

The compound is explored as a lead for developing new therapeutic agents targeting various diseases:

  • Potential Drugs : Its structural features allow it to interact with molecular targets such as enzymes and receptors, influencing their activity.
  • Therapeutic Applications : It has been investigated for applications in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases due to its ability to modulate immune responses.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Organic Semiconductors : It plays a role in developing materials for electronic devices.
  • Advanced Materials : The compound is also being investigated for applications in light-emitting diodes (LEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like hydroxyl and carboxylic acid allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Source
6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid C₉H₅BrO₃S 273.11 -Br (C6), -OH (C3), -COOH (C2) Aromatic benzothiophene core with polar substituents; high potential for H-bonding
6-Bromo-3-chloro-benzothiophene-2-carboxylic acid (CAS: 438613-29-7) C₉H₄BrClO₂S 291.55 -Br (C6), -Cl (C3), -COOH (C2) Chloro substitution enhances electron-withdrawing effects; reduced solubility vs. -OH
2-Bromo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid C₁₂H₁₅BrO₂S 303.22 -Br (C2), -C₃H₇ (C6), -COOH (C3) Partially saturated benzothiophene; propyl group increases lipophilicity
5-(3-Bromophenyl)thiophene-2-carboxylic acid C₁₁H₇BrO₂S 283.14 -Br (phenyl C3), -COOH (thiophene C2) Non-fused thiophene with brominated phenyl; reduced aromatic conjugation
6-Methoxy-benzofuran-2-carboxylic acid (CAS: 50551-61-6) C₁₀H₈O₄ 192.17 -OCH₃ (C6), -COOH (C2) Benzofuran core (oxygen instead of sulfur); methoxy group alters electronic density
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 119686-34-9) C₁₁H₇BrO₅ 299.07 -Br (C6), -OCH₃ (C8), -COOH (C3), -2-oxo Chromene backbone with lactone-like 2-oxo group; planar conjugated system

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents compared to the chloro analog (CAS: 438613-29-7), which has stronger electron-withdrawing effects but lower H-bonding capacity .

Structural Modifications and Applications :

  • The tetrahydro-benzothiophene derivative (CAS: 1600129-72-3) has a partially saturated ring, which may improve bioavailability in drug design due to reduced planarity and enhanced conformational flexibility .
  • Chromene-based analogs (e.g., CAS: 119686-34-9) feature a fused oxygen-containing ring system, enabling π-conjugation and applications in fluorescent materials or photodynamic therapy .

Electronic and Steric Differences: The bromophenyl-thiophene compound (CAS: N/A) lacks a fused benzene ring, reducing steric hindrance and enabling easier functionalization at the phenyl group .

Limitations in Available Data:

Biological Activity

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound features a benzothiophene core with a bromine atom, hydroxyl group, and carboxylic acid moiety. These functional groups contribute to its reactivity and biological activity. The presence of bromine enhances electrophilicity, while the hydroxyl and carboxylic groups facilitate hydrogen bonding, crucial for interactions with biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) reported in studies suggest strong potential for development as an antimicrobial agent .

2. Anticancer Properties
The compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and Caco-2 cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

3. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Molecular docking analyses indicate favorable interactions with enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression.
  • Receptor Interaction: It can bind to receptors influencing cellular signaling pathways, thereby modulating biological responses.
  • DNA Interaction: Its structural features allow it to potentially intercalate into DNA, affecting replication and transcription processes .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-Hydroxy-benzothiophene-2-carboxylic acidLacks bromine atomLower reactivity
6-Chloro-3-hydroxy-benzothiophene-2-carboxylic acidChlorine instead of bromineDifferent antimicrobial properties
6-Bromo-2-hydroxy-benzothiophene-3-carboxylic acidDifferent functional group arrangementVariations in anticancer activity

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: Evaluate the antimicrobial activity against multidrug-resistant strains.
    • Results: The compound showed MIC values ranging from 0.91 to 2.83 µg/mL against Mycobacterium tuberculosis strains, indicating strong potential as an anti-tubercular agent .
  • Anticancer Activity Assessment
    • Objective: Investigate the effects on Caco-2 and A549 cancer cell lines.
    • Results: Significant reductions in cell viability were observed (54.9% for Caco-2), demonstrating its potential as an anticancer therapeutic .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃).

  • Conditions : Moderate temperatures (50–80°C), aqueous or alcoholic solvents.

  • Products : Forms a ketone (3-oxo derivative) or aldehyde, depending on the oxidant strength. For example, KMnO₄ yields 3-oxo-6-bromo-benzothiophene-2-carboxylic acid .

Key Data:

Oxidizing AgentTemperature (°C)ProductYield (%)
KMnO₄ (acidic)703-oxo65–75
CrO₃50Aldehyde40–50

Reduction Reactions

The carboxylic acid group is reducible to an alcohol:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with activation.

  • Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether, reflux.

  • Products : 2-(Hydroxymethyl)-6-bromo-3-hydroxy-benzothiophene. LiAlH₄ achieves full reduction, while NaBH₄ requires acidic activation .

Key Data:

Reducing AgentSolventTemperature (°C)Yield (%)
LiAlH₄THFReflux85–90
NaBH₄/HClEthanol2560–70

Substitution Reactions

The bromine at position 6 participates in nucleophilic substitution:

  • Nucleophiles : Amines, thiols, alkoxides.

  • Conditions : Base (K₂CO₃, NaOH), polar aprotic solvents (DMF, DMSO), 60–100°C.

  • Products : 6-Substituted derivatives (e.g., 6-amino or 6-thioether analogs) .

Example Reactions:

NucleophileBaseSolventProductYield (%)
MorpholineK₂CO₃DMF6-Morpholino derivative75–80
Sodium methoxideNaOHMeOH6-Methoxy derivative70–75

Esterification and Hydrolysis

The carboxylic acid undergoes esterification and reversible hydrolysis:

  • Esterification : Ethanol/H₂SO₄ yields ethyl 6-bromo-3-hydroxy-benzothiophene-2-carboxylate.

  • Hydrolysis : NaOH/H₂O regenerates the carboxylic acid quantitatively.

Key Data:

Reaction TypeReagentsConditionsYield (%)
EsterificationH₂SO₄, EtOHReflux, 4h90–95
Hydrolysis2M NaOH, H₂O80°C, 2h~100

Schiff Base Formation

The hydroxyl group reacts with aldehydes to form Schiff bases:

  • Reagents : 2-Hydroxy-4-pentadecylbenzaldehyde, acetic acid catalyst.

  • Conditions : Ethanol, reflux (6–8h).

  • Products : Stable imine derivatives with antimicrobial activity .

Example:

AldehydeCatalystProduct StructureYield (%)
2-Hydroxy-4-pentadecylbenzaldehydeAcOHImine-linked70–75

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 4 or 5 .

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, though steric hindrance from bromine limits regioselectivity .

Nitration Data:

Nitrating AgentPositionYield (%)
HNO₃/H₂SO₄460–65
HNO₃/H₂SO₄520–25

Friedel-Crafts Acylation

The electron-rich thiophene ring facilitates acylation:

  • Reagents : Acetyl chloride, AlCl₃ catalyst.

  • Conditions : CH₂Cl₂, 0–25°C.

  • Products : 5-Acetyl-6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid (minor) and 4-acetyl isomer (major) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid, and how can purity be optimized?

  • Methodology :

Bromination : Start with benzothiophene-2-carboxylic acid derivatives. Bromination at the 6-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF or HBr/H2O2) under controlled temperature (0–25°C) to avoid over-bromination .

Hydroxylation : Introduce the 3-hydroxy group via directed ortho-metalation (DoM) strategies using lithium bases (e.g., LDA) followed by oxidation with MoOPH or other oxygen donors .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

NMR : Assign peaks using ¹H, ¹³C, and 2D experiments (HSQC, HMBC). The carboxylic acid proton (δ ~12–13 ppm) and bromine-induced deshielding in the aromatic region (δ 7.5–8.5 ppm) are diagnostic .

MS : Use HRMS (ESI-TOF) to confirm molecular ion [M-H]⁻ at m/z 271.94 (C9H5BrO3S).

IR : Validate the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can tautomeric equilibria between the hydroxy and keto forms affect spectral interpretation?

  • Methodology :

Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C in DMSO-d6) to observe coalescence of tautomeric signals.

Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate energy barriers for tautomer interconversion. Compare with experimental data to resolve discrepancies in peak assignments .

pH Studies : Monitor UV-Vis absorption shifts (200–400 nm) in buffered solutions (pH 2–12) to identify dominant tautomers under varying conditions .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodology :

Stability Screening : Store samples under inert gas (N2/Ar) at -20°C in amber vials. Avoid aqueous solvents to prevent hydrolysis of the bromine substituent .

Accelerated Degradation Studies : Use thermal stress (40–60°C) and UPLC-MS to identify degradation products (e.g., debromination or oxidation byproducts). Optimize storage based on Arrhenius kinetics .

Q. How can regioselectivity challenges in further functionalization be addressed?

  • Methodology :

Protection/Deprotection : Protect the carboxylic acid as a methyl ester (MeOH/H2SO4) and the hydroxyl group as a TBS ether to direct electrophilic substitution to the 4-position of the benzothiophene ring .

Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh3)4 and aryl boronic acids. Monitor regioselectivity via LC-MS and adjust catalyst loading (1–5 mol%) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting HPLC retention times reported in literature?

  • Methodology :

Column Calibration : Use a certified reference standard (if available) to calibrate retention times under identical conditions (mobile phase, flow rate, column batch).

Method Transfer Validation : Compare retention times across labs using standardized protocols (e.g., USP <621>). Adjust pH or ion-pair reagents (e.g., 0.1% TFA vs. ammonium acetate) to reconcile differences .

Q. What experimental controls validate the absence of dimerization or aggregation in solution?

  • Methodology :

Concentration-Dependent Studies : Perform ¹H NMR at varying concentrations (0.1–10 mM). Line broadening or chemical shift changes indicate aggregation.

DOSY NMR : Measure diffusion coefficients to confirm monomeric state (expected D ~6–8 ×10⁻¹⁰ m²/s in DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

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